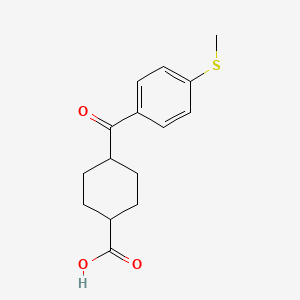
cis-4-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Cis-4-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid” is a chiral compound . It’s not chirally pure, meaning it contains a mixture of enantiomers . The IUPAC name for this compound is 4-[4-(methylsulfanyl)benzoyl]cyclohexanecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H18O3S/c1-19-13-8-6-11(7-9-13)14(16)10-2-4-12(5-3-10)15(17)18/h6-10,12H,2-5H2,1H3,(H,17,18)/t10-,12+ . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the connectivity between them.Physical And Chemical Properties Analysis
The molecular weight of “cis-4-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid” is 278.37 .Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
- The compound has been used in the synthesis of complex organic structures, like the preparation of various isomeric compounds through reactions with other organic materials. These syntheses often involve processes like column chromatography and study the mutual arrangement of different groups within the molecule (Sillanpää, Csende, & Stájer, 1995).
Preparation of Derivatives and Isomers
- It has been instrumental in preparing various derivatives and isomers of cyclohexane. These studies often explore the properties and structures of the resulting compounds, which can include cyclohexanecarboxylic acids and their isomers, highlighting the compound's versatility in chemical synthesis (Bekkum, Graaf, Minnen‐Pathuis, Peters, & Wepster, 2010).
Chemical Properties and Reactions
- The compound has been used to explore the chemical properties and reactions of cyclohexane derivatives. Studies include the analysis of molecular conformations and the investigation of chemical reactions under various conditions, contributing to the understanding of organic chemistry and molecular interactions (Yanaka, Enomoto, Inoue, & Chǔjǒ, 1981).
Analytical Chemistry Applications
- Its derivatives have been used in developing analytical methods, such as gas chromatography-tandem mass spectrometry, for detecting and quantifying various compounds. This showcases its utility in enhancing analytical techniques (Arrebola, Martínez-vidal, Fernandez-Gutiérrez, & Akhtar, 1999).
Propiedades
IUPAC Name |
4-(4-methylsulfanylbenzoyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3S/c1-19-13-8-6-11(7-9-13)14(16)10-2-4-12(5-3-10)15(17)18/h6-10,12H,2-5H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPFBOCHOPKYMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2CCC(CC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-4-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

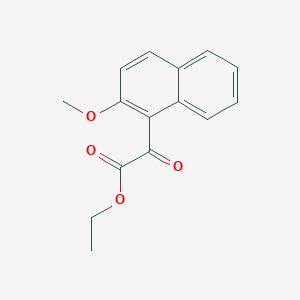
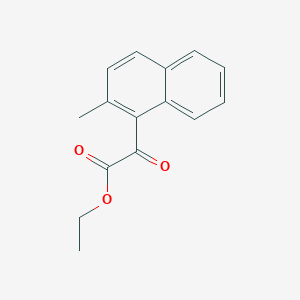
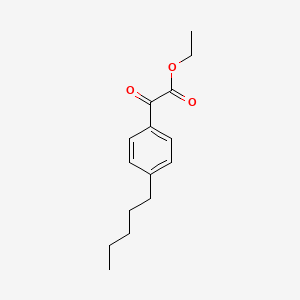
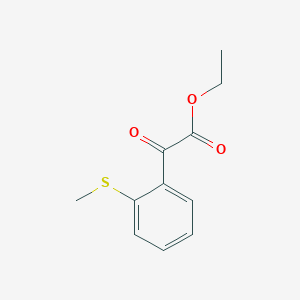
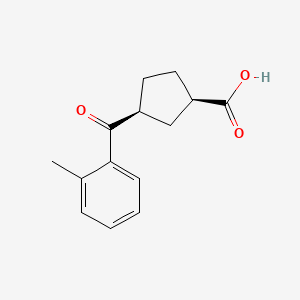
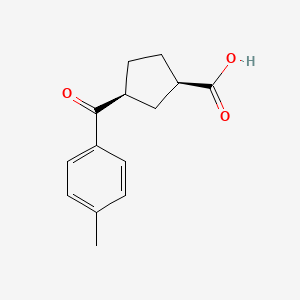
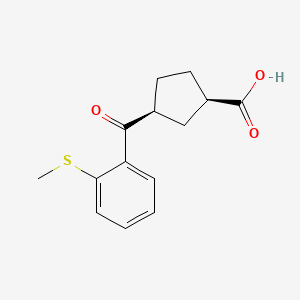
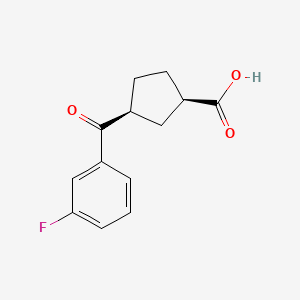
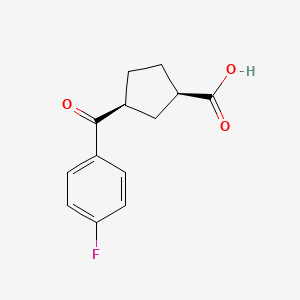
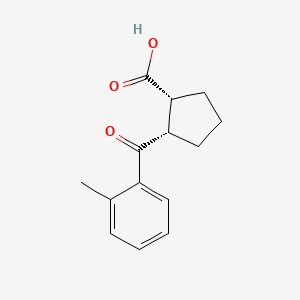
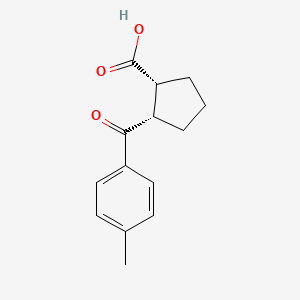
![cis-3-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323802.png)
![cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323804.png)
![cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323806.png)